![molecular formula C7H12N2O B8457574 8-Oxa-2,3-diaza-spiro[4,5]dec-2-ene](/img/structure/B8457574.png)
8-Oxa-2,3-diaza-spiro[4,5]dec-2-ene
Description
8-Oxa-2,3-diaza-spiro[4,5]dec-2-ene is a useful research compound. Its molecular formula is C7H12N2O and its molecular weight is 140.18 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-Oxa-2,3-diaza-spiro[4,5]dec-2-ene derivatives, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves condensation reactions between spirocyclic precursors and aromatic amines or benzothiazole derivatives. For example, describes using 2-Oxa-spiro[3.4]octane-1,3-dione with (4-dimethylamino-benzylidene)-(6-R-benzothiazol-2-yl)-amine under reflux conditions, followed by cyclization with pyrrolidine. Yield optimization relies on solvent choice (e.g., ethanol or DMF), temperature control, and stoichiometric ratios of reactants. Characterization via melting point, elemental analysis, and IR/UV-Vis spectroscopy is critical for verifying structural integrity .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound derivatives?
- Methodological Answer : Key techniques include:
- IR Spectroscopy : Identifies carbonyl (C=O) and amine (N-H) stretches, critical for confirming spirocyclic ring formation .
- UV-Vis Spectroscopy : Detects conjugation in benzothiazole or arylidene substituents, aiding in electronic structure analysis .
- Elemental Analysis : Validates purity and stoichiometry, particularly for nitrogen and oxygen content .
- Chromatography (HPLC/TLC) : Monitors reaction progress and purity post-synthesis .
Q. What pharmacological activities have been reported for structurally related spirocyclic compounds?
- Methodological Answer : Substituted spiro derivatives (e.g., 1-Oxa-2,8-diaza-spiro[4,5]dec-2-ene) show analgesic properties in preclinical models, as highlighted in . Activity assessment involves in vitro receptor-binding assays (e.g., opioid or NMDA receptors) and in vivo pain models (e.g., tail-flick test). Researchers must tailor substituents (e.g., electron-withdrawing groups) to enhance bioavailability and target specificity .
Q. How do conventional and microwave-assisted synthesis methods compare for spirocyclic compounds?
- Methodological Answer : Microwave synthesis (e.g., ) reduces reaction time (minutes vs. hours) and improves yield (e.g., 85–92% for diarylidene derivatives) by enabling rapid, uniform heating. Conventional methods require prolonged reflux but are preferable for heat-sensitive intermediates. A comparative study should include time-yield tables and purity metrics .
Q. What are the stability considerations for this compound derivatives under varying storage conditions?
- Methodological Answer : Stability testing involves:
- Thermogravimetric Analysis (TGA) : Assesses decomposition temperatures.
- Accelerated Aging Studies : Exposure to humidity (40–75% RH) and temperature (25–40°C) to predict shelf life.
- Light Sensitivity : UV-Vis monitoring under controlled illumination (e.g., ICH Q1B guidelines) .
Advanced Research Questions
Q. How can researchers resolve contradictions in analytical data (e.g., NMR vs. computational predictions) for spirocyclic compounds?
- Methodological Answer : Divergences often arise from solvent effects, tautomerism, or conformational flexibility. Use hybrid approaches:
- Dynamic NMR : Captures temperature-dependent conformational changes.
- DFT Calculations : Predicts energetically favorable conformers (e.g., B3LYP/6-31G* basis sets). Cross-validate with X-ray crystallography when possible .
Q. What strategies optimize structure-activity relationships (SAR) for this compound derivatives in drug discovery?
- Methodological Answer : Employ iterative design:
Substituent Screening : Test electron-donating (e.g., -OCH₃) and withdrawing (e.g., -NO₂) groups at the 6-position of benzothiazole ( ).
Pharmacophore Modeling : Align steric/electronic features with target receptors (e.g., GPCRs).
ADMET Profiling : Use in silico tools (e.g., SwissADME) to predict absorption and toxicity .
Q. What methodological challenges arise in hybrid computational-experimental studies of spirocyclic compounds?
- Methodological Answer : Key challenges include:
- Data Integration : Aligning wet-lab agonistic profiles (e.g., ) with receptor-based machine learning models.
- Metric Standardization : Develop consensus metrics (e.g., correlation thresholds >70%) for validating computational predictions against experimental IC₅₀ values .
Q. How can open data principles be reconciled with proprietary constraints in spirocyclic compound research?
- Methodological Answer : Implement tiered data sharing:
- Public Repositories : Deposit structural data (e.g., crystallography) in ChemSpider or PubChem.
- Controlled Access : Share pharmacological datasets via GDPR-compliant platforms (e.g., Zenodo) with embargo periods for IP protection .
Q. What explains discrepancies in antimicrobial SAR data for spiro diarylidene derivatives?
- Methodological Answer : Variations in microbial strains (e.g., Gram-positive vs. Gram-negative) and assay conditions (e.g., broth microdilution vs. agar diffusion) account for disparities. Standardize protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin) to enhance reproducibility .
Properties
Molecular Formula |
C7H12N2O |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
8-oxa-2,3-diazaspiro[4.5]dec-2-ene |
InChI |
InChI=1S/C7H12N2O/c1-3-10-4-2-7(1)5-8-9-6-7/h1-6H2 |
InChI Key |
YDOYVFZOTXHESD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12CN=NC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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